Synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide
Synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathway for 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid to yield the key intermediate, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. This intermediate is subsequently demethylated to afford the target dihydroxy compound.
Core Synthesis Pathway
The most chemically viable and documented route for the synthesis of 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one is a two-step process. The first step involves the intramolecular cyclization of a readily available starting material, 3-(3,4-dimethoxyphenyl)propanoic acid, to form the corresponding dimethoxy indanone. The second and final step is the demethylation of the methoxy groups to yield the desired dihydroxy product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 3-(3,4-Dimethoxyphenyl)propanoic Acid | C₁₁H₁₄O₄ | 210.23 | 96-99 | - |
| 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | C₁₁H₁₂O₃ | 192.21 | 118-120 | ¹H NMR (CDCl₃, δ): 7.14 (s, 1H), 6.90 (s, 1H), 3.92 (s, 3H), 3.89 (s, 3H), 3.00 (t, J=5.8 Hz, 2H), 2.68 (t, J=5.8 Hz, 2H).¹³C NMR (CDCl₃, δ): 205.7, 155.5, 150.5, 149.5, 130.0, 107.6, 104.3, 56.3, 56.1, 36.6, 25.8.MS (EI, m/z): 192 (M⁺), 177, 164, 149.IR (KBr, cm⁻¹): 1690 (C=O), 1605, 1500 (aromatic C=C). |
| 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one | C₉H₈O₃ | 164.16 | Not readily available | Predicted ¹H NMR (DMSO-d₆, δ): 9.0 (br s, 2H, OH), 6.8 (s, 1H), 6.7 (s, 1H), 2.8 (t, 2H), 2.5 (t, 2H).Predicted MS (EI, m/z): 164 (M⁺), 136, 108. |
Table 2: Reaction Conditions and Yields
| Reaction Step | Reagents and Solvents | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Cyclization | Polyphosphoric Acid (PPA) | 80-100 | 1-3 hours | 75-90 |
| Demethylation | Boron Tribromide (BBr₃), Dichloromethane (DCM) | -78 to room temp. | 2-4 hours | 60-80 (Estimated) |
Experimental Protocols
Step 1: Synthesis of 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
This procedure details the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid.
Materials:
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3-(3,4-Dimethoxyphenyl)propanoic acid
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Polyphosphoric acid (PPA)
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Ice
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer, add 3-(3,4-dimethoxyphenyl)propanoic acid.
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To the starting material, add polyphosphoric acid (approximately 10 times the weight of the acid).
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Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with stirring.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from ethanol to afford 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as a crystalline solid.
Step 2: Synthesis of 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
This procedure describes the demethylation of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one using boron tribromide. Caution: Boron tribromide is a highly corrosive and moisture-sensitive reagent. This reaction should be performed in a well-ventilated fume hood under anhydrous conditions.
Materials:
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5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
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Anhydrous dichloromethane (DCM)
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Boron tribromide (BBr₃) solution in DCM
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Methanol or Water (for quenching)
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Ethyl acetate
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Water
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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Dissolve 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of boron tribromide (2.5-3.0 equivalents) in dichloromethane dropwise to the cooled solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC until the starting material is no longer visible.
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Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol or water.
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Extract the mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one.
Conclusion
The synthesis of 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one is reliably achieved through a two-step sequence involving an intramolecular Friedel-Crafts cyclization followed by demethylation. The procedures outlined in this guide are based on established chemical transformations and provide a solid foundation for the laboratory-scale preparation of this important compound. Researchers should pay careful attention to the anhydrous conditions required for the demethylation step and handle all reagents with appropriate safety precautions. Further optimization of reaction conditions may lead to improved yields and purity of the final product.
